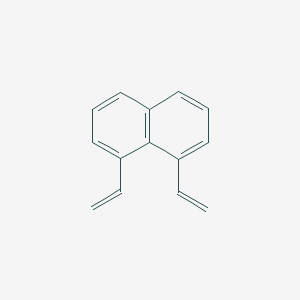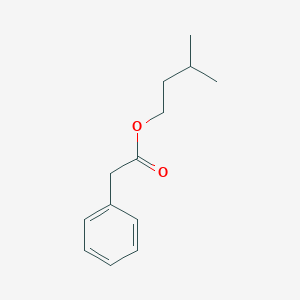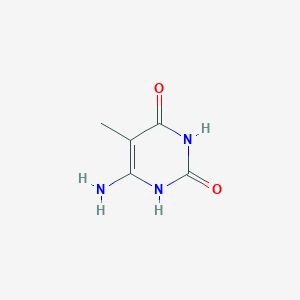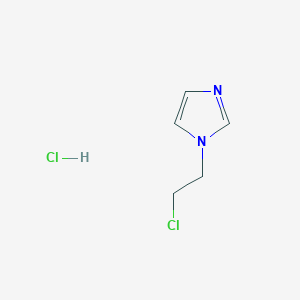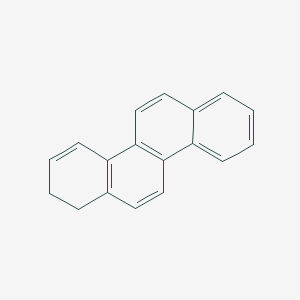
1,2-Dihydrochrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydrochrysene is a polycyclic aromatic hydrocarbon (PAH) that has attracted attention in scientific research due to its unique chemical structure and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,2-Dihydrochrysene is not well understood, but it is believed to be related to its unique chemical structure and ability to interact with other molecules in biological systems. It has been shown to interact with DNA and RNA, which may contribute to its potential applications in cancer therapy and gene regulation.
Effets Biochimiques Et Physiologiques
1,2-Dihydrochrysene has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. It has been studied for its potential applications in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2-Dihydrochrysene in lab experiments is its unique chemical structure, which allows for the synthesis of a variety of derivatives with different properties. However, one limitation is its potential toxicity, which may require special handling and safety precautions.
Orientations Futures
For research on 1,2-Dihydrochrysene include the development of new synthesis methods and the study of its potential applications in other fields, such as drug discovery and materials science. Additionally, further research is needed to understand its mechanism of action and potential toxicity, which may inform its use in biological systems.
Méthodes De Synthèse
1,2-Dihydrochrysene can be synthesized through various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and Suzuki-Miyaura coupling reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene with 1,2-benzoquinone, while the Friedel-Crafts reaction involves the reaction of benzene with cyclopentadiene and an acid catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of 1,2-dibromoethene with phenylboronic acid in the presence of a palladium catalyst.
Applications De Recherche Scientifique
1,2-Dihydrochrysene has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and materials science. It has been used as a building block for the synthesis of organic semiconductors, such as polymeric materials and small molecules, which have potential applications in electronic devices, such as solar cells and light-emitting diodes.
Propriétés
Numéro CAS |
18930-98-8 |
|---|---|
Nom du produit |
1,2-Dihydrochrysene |
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
1,2-dihydrochrysene |
InChI |
InChI=1S/C18H14/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1,3-5,7-12H,2,6H2 |
Clé InChI |
TVOQZJIIVKIKQU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3 |
SMILES canonique |
C1CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Autres numéros CAS |
41593-31-1 |
Synonymes |
1,2-dihydrochrysene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



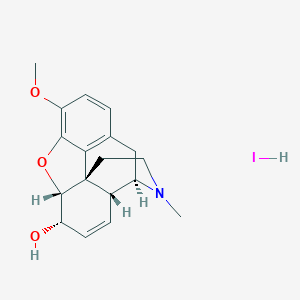
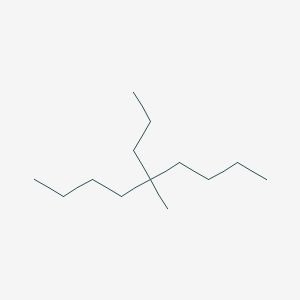
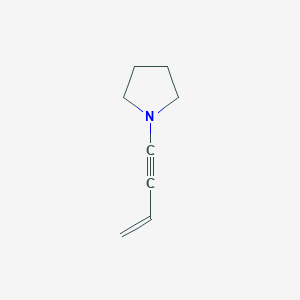
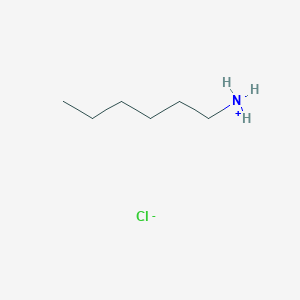
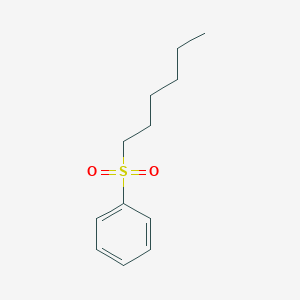
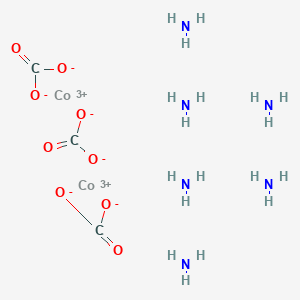
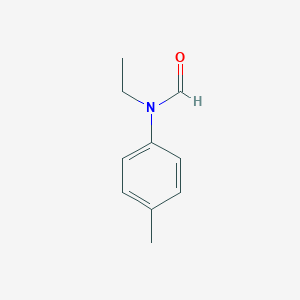
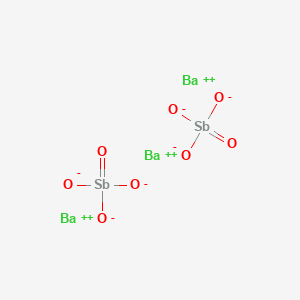
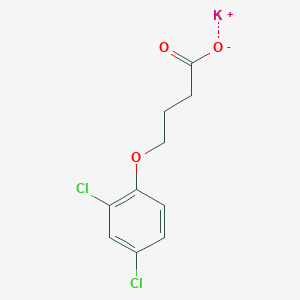
![8-Azaspiro[4.5]decane](/img/structure/B94499.png)
